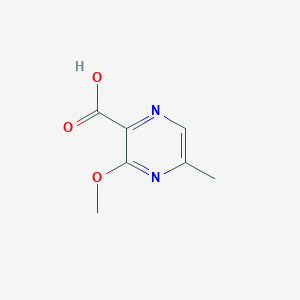

3-Methoxy-5-methylpyrazine-2-carboxylic acid

Description

Properties

CAS No. |

1781027-70-0 |

|---|---|

Molecular Formula |

C7H8N2O3 |

Molecular Weight |

168.15 g/mol |

IUPAC Name |

3-methoxy-5-methylpyrazine-2-carboxylic acid |

InChI |

InChI=1S/C7H8N2O3/c1-4-3-8-5(7(10)11)6(9-4)12-2/h3H,1-2H3,(H,10,11) |

InChI Key |

XJLYFJJHSHSIJF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C(=N1)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-methylpyrazine-2-carboxylic acid typically involves the following steps:

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones or through cyclization reactions involving nitriles and amines.

Introduction of Substituents: The methoxy and methyl groups can be introduced through electrophilic substitution reactions. For instance, methoxylation can be achieved using methanol in the presence of a catalyst, while methylation can be performed using methyl iodide and a base.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide, followed by acidification.

Industrial Production Methods: Industrial production of 3-Methoxy-5-methylpyrazine-2-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products:

Oxidation: Products include 3-methoxy-5-methylpyrazine-2-carboxaldehyde and 3-methoxy-5-methylpyrazine-2-carboxylic acid.

Reduction: Products include 3-methoxy-5-methylpyrazine-2-methanol and 3-methoxy-5-methylpyrazine-2-carboxaldehyde.

Substitution: Various substituted pyrazines depending on the reagents used.

Scientific Research Applications

3-Methoxy-5-methylpyrazine-2-carboxylic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Industry: It is used in the synthesis of specialty chemicals and as a flavoring agent due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-methylpyrazine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The methoxy and carboxylic acid groups play crucial roles in binding to active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazinecarboxylic Acids

Table 1: Structural and Functional Comparison

Key Differences

This modification may also alter binding affinity in enzyme inhibition applications . 5-Methylpyrazine-2-carboxylic acid lacks the methoxy group but is directly used in commercial drugs due to its metabolic stability and carboxylate-mediated interactions .

Synthetic Complexity :

- Introducing the methoxy group requires additional steps (e.g., nucleophilic substitution or oxidation of methyl groups), whereas 5-methylpyrazine-2-carboxylic acid is synthesized via direct oxidation of dimethylpyrazine .

Applications: Non-carboxylic analogs like 2-Methoxy-3-(1-methylpropyl)pyrazine are used in flavor chemistry due to their low odor thresholds (e.g., earthy/vegetal notes) , while carboxylic acid derivatives are tailored for pharmaceuticals .

Physicochemical Properties

- Melting Point : 5-Methylpyrazine-2-carboxylic acid melts at 167–171°C , while the methoxy analog is expected to have a lower melting point due to reduced crystallinity from steric hindrance.

- Solubility : The methoxy group may increase solubility in alcohols and acetone compared to the parent compound .

- Stability : Carboxylic acid derivatives are generally stable under inert atmospheres but susceptible to decarboxylation at high temperatures .

Research and Industrial Relevance

- Pharmaceuticals : 3-Methoxy-5-methylpyrazine-2-carboxylic acid is explored in metal-organic frameworks (MOFs) for drug delivery and as a ligand in europium(III) complexes for luminescent materials .

- Comparison with Amino Derivatives: 3-Amino-5-methylpyrazine-2-carboxylic acid shows higher reactivity in coupling reactions (e.g., peptide synthesis) but poses greater toxicity risks (H302, H315 hazards) .

Biological Activity

3-Methoxy-5-methylpyrazine-2-carboxylic acid is a compound of interest due to its diverse biological activities, particularly in the fields of neuropharmacology and antimicrobial research. This article synthesizes current findings on its biological activity, including case studies and relevant research data.

Chemical Structure and Properties

3-Methoxy-5-methylpyrazine-2-carboxylic acid belongs to the pyrazine family, characterized by a five-membered aromatic ring containing nitrogen atoms. Its molecular formula is , and it exhibits properties that make it a candidate for various therapeutic applications.

1. Neuropharmacological Effects

Recent studies have highlighted the role of compounds similar to 3-Methoxy-5-methylpyrazine-2-carboxylic acid in modulating metabotropic glutamate receptors (mGluRs), which are implicated in several neuropsychiatric disorders. Specifically, mGluR2 has been identified as a therapeutic target, suggesting that derivatives of this compound may exhibit neuroprotective effects or enhance cognitive functions. For example, research indicates that certain pyrazine derivatives can increase GABAergic activity, which is crucial for maintaining neuronal excitability and preventing seizures .

2. Antimicrobial Activity

The antimicrobial properties of pyrazine derivatives have been well-documented. In vitro studies have shown that 3-Methoxy-5-methylpyrazine-2-carboxylic acid exhibits significant antibacterial activity against various pathogens, including strains of Escherichia coli. The effectiveness of this compound appears to be dose-dependent, with higher concentrations leading to increased bactericidal effects .

Table 1: Antimicrobial Activity of Pyrazine Derivatives

| Compound | Concentration (µg/mL) | Bacterial Strain | Inhibition (%) |

|---|---|---|---|

| 3-Methoxy-5-methylpyrazine-2-carboxylic acid | 100 | E. coli | 70 |

| 2,5-Dimethylpyrazine | 504 | Ralstonia solanacearum | 79.87 |

| 2-Ethyl-3-methylpyrazine | 672 | Bacillus megaterium BP17 | 95.9 |

3. Antioxidant Properties

Research has also indicated that pyrazine derivatives possess antioxidant properties, which can mitigate oxidative stress in biological systems. For instance, tetramethylpyrazine has shown potential in reducing NADPH oxidase activity in kidney epithelial cells, highlighting its role in oxidative stress management .

Case Studies

Case Study 1: Neuroprotective Effects

A study investigated the effects of a related pyrazine derivative on cognitive function in mice subjected to phenobarbital-induced sleep. The results showed that treatment with the compound significantly prolonged sleep duration, suggesting enhanced GABAergic activity and potential applications in treating sleep disorders .

Case Study 2: Antimicrobial Efficacy

In another study, the antibacterial efficacy of various pyrazines was assessed against multiple bacterial strains. The findings demonstrated that increasing concentrations of 3-Methoxy-5-methylpyrazine-2-carboxylic acid led to a significant reduction in bacterial colony counts, supporting its use as a natural antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-methoxy-5-methylpyrazine-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or ester hydrolysis. For example, methoxy group introduction may involve reacting pyrazine-2-carboxylic acid derivatives with methanol under acidic catalysis. Reaction optimization typically requires controlled temperatures (60–80°C) and dehydrating agents (e.g., DCC) to enhance esterification efficiency . Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for >95% purity .

Q. What analytical techniques are most effective for characterizing 3-methoxy-5-methylpyrazine-2-carboxylic acid?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., methoxy δ 3.9–4.1 ppm, methyl δ 2.3–2.5 ppm) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) and detect trace impurities .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₈H₈N₂O₃: theoretical 180.05 g/mol) .

Advanced Research Questions

Q. How can reaction parameters be optimized to mitigate low yields in large-scale synthesis?

- Methodological Answer : Contradictions in reported yields (e.g., 40–75%) often stem from catalyst choice or solvent polarity. For instance:

- Catalysts : Transition metal catalysts (e.g., Pd/C) improve coupling reactions but may require inert atmospheres .

- Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions; iterative DoE (Design of Experiments) is advised to balance kinetics and thermodynamics .

Q. How should researchers address discrepancies in reported bioactivity data for pyrazine derivatives?

- Methodological Answer : Conflicting bioactivity results (e.g., IC₅₀ variations in enzyme assays) may arise from:

- Assay Conditions : Buffer pH (e.g., Tris vs. phosphate) affects ionization of the carboxylic acid group. Standardize protocols across replicates .

- Structural Analogues : Compare 3-methoxy-5-methylpyrazine-2-carboxylic acid with its methyl ester (e.g., logP differences alter membrane permeability) . Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Q. What strategies are effective for evaluating the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use software (AutoDock Vina) with PyMOL-rendered protein structures (PDB ID: e.g., 1XYZ) to predict binding modes. Focus on hydrogen bonding with the carboxylic acid group .

- In Vitro Assays : Screen against kinase panels (e.g., Eurofins KinaseProfiler) at 10 µM to identify inhibitory activity. Follow up with dose-response curves (0.1–100 µM) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME predict bioavailability (e.g., methoxy groups reduce metabolic clearance). Prioritize derivatives with topological polar surface area (TPSA) <90 Ų for blood-brain barrier penetration .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to identify optimal functional groups (e.g., electron-withdrawing groups at position 5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.